molecular formula C16H17FN2OS B3470301 N-(4-FLUOROPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(4-FLUOROPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B3470301
M. Wt: 304.4 g/mol
InChI Key: GXGGVQVNWRUSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenethyl group and a methylsulfanylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-fluorophenethylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve large-scale batch or continuous flow processes. The reactants are fed into a reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions: N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-CHLOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA
  • N-(4-BROMOPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA
  • N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA

Comparison: N-(4-FLUOROPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and methoxy analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-21-15-4-2-3-14(11-15)19-16(20)18-10-9-12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGVQVNWRUSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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